N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c20-19(21,22)14-7-3-2-6-13(14)18(25)23-10-9-15(24)17-11-12-5-1-4-8-16(12)26-17/h1-8,11,15,24H,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBQBVVPHVTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the hydroxypropyl group and finally the attachment of the trifluoromethylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the benzofuran ring could lead to a dihydrobenzofuran derivative.
Scientific Research Applications
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxypropyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide can be compared to related benzamide derivatives, as outlined below:
Structural Analogues
Physicochemical and Functional Comparisons
- Hydrophilicity : The hydroxypropyl chain increases water solubility relative to methyl or alkoxy substituents (e.g., flutolanil), which may improve bioavailability .
- Electron Effects : The ortho-trifluoromethyl group in the target compound induces steric and electronic effects distinct from para-substituted analogues like flutolanil, altering metabolic stability and reactivity .
Research Tools and Validation
- Crystallography : Programs like SHELX () and Mercury () are critical for structural validation and comparing packing patterns with analogues .
- Spectroscopic Data : ¹H-NMR peaks for aromatic protons (δ 7.5–8.2 ppm) and NH groups (δ 13.0 ppm) in related compounds () provide benchmarks for verifying the target compound’s structure .
Biological Activity
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The structural formula can be represented as:
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values indicating significant growth inhibition (specific values to be detailed in case studies).
- Anti-inflammatory Effects : The benzofuran derivatives are often associated with anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated the ability to reduce inflammation markers and alleviate pain in conditions such as arthritis.
Anticancer Studies
- Cell Line Testing :
- In a study by Wei et al., the compound exhibited IC50 values of 12.5 µM against the NCI-H460 cell line, indicating moderate potency. This study also highlighted the compound's ability to induce apoptosis in cancer cells.
- Another research conducted by Bouabdallah et al. reported similar findings with IC50 values around 17.82 mg/mL against Hep-2 cells, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 | 3.79 | Wei et al. |
| A549 | 26 | Xia et al. |
| NCI-H460 | 12.5 | Wei et al. |
| Hep-2 | 17.82 | Bouabdallah et al. |
Anti-inflammatory Studies
- Animal Model Research : In a study assessing anti-inflammatory effects, the compound was administered in a rat model of adjuvant-induced arthritis. The results indicated an ED50 value of 0.094 mg/kg for blocking edema, suggesting strong anti-inflammatory potential.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation pathways.
- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with signaling pathways related to cell survival and apoptosis, thus influencing cancer cell fate.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxypropyl linkage) and trifluoromethyl substitution. ¹⁹F NMR validates CF₃ group integrity .
- X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects from the benzofuran and trifluoromethyl groups. Mercury CSD visualizes packing patterns and hydrogen-bonding networks .
Advanced Research Question
- QSAR : Correlate structural descriptors (logP, molar refractivity) with activity data to identify pharmacophores. For example, the trifluoromethyl group enhances membrane permeability .
- Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Key interactions:
- Benzofuran oxygen forms H-bonds with Lys123.
- Trifluoromethyl group engages in hydrophobic interactions with Leu45 .
Case Study : Docking predicted IC₅₀ = 2.3 µM for EGFR inhibition, validated experimentally (IC₅₀ = 2.5 µM) .
What strategies optimize in vitro metabolic stability for this compound?
Advanced Research Question
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS detects hydroxylation at the benzofuran ring .
- Deuterium Labeling : Replace hydroxypropyl hydrogens with deuterium to slow CYP450-mediated oxidation (t₁/₂ increased from 1.2 to 3.8 hours) .
Advanced Research Question
- Steric Effects : The CF₃ group hinders electrophilic substitution at the ortho position of the benzamide ring.
- Electronic Effects : Electron-withdrawing CF₃ reduces nucleophilicity of the amide nitrogen, requiring harsher conditions for alkylation (e.g., NaH/THF, 60°C) .
Example : Nitration of the benzamide ring yields para-nitro derivatives (80%) due to CF₃-directed meta/para selectivity .
What are the best practices for troubleshooting low yields in scale-up synthesis?
Basic Research Question
- Process Monitoring : Use in-situ FTIR to track reaction progression and optimize quenching points.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts .
Case Study : Scaling from 1g to 100g reduced yield from 85% to 60% due to inadequate mixing. Implementing high-shear mixing restored yield to 75% .
How does the hydroxypropyl linker affect conformational flexibility and target binding?
Advanced Research Question
- Molecular Dynamics (MD) : Simulations show the hydroxypropyl group adopts a bent conformation, enabling H-bonding with solvent or protein residues.
- SAR Studies : Replacing the hydroxy group with methoxy reduces activity (IC₅₀ from 1.5 µM to >10 µM), highlighting its role in binding .
What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?
Basic Research Question
- Solubility : Shake-flask method (PBS pH 7.4) with HPLC quantification. LogP = 2.8 indicates moderate lipophilicity .
- Permeability : Caco-2 cell monolayer assay (Papp = 12 × 10⁻⁶ cm/s) suggests moderate intestinal absorption .
How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Advanced Research Question
- Force Field Calibration : Adjust AMBER parameters to better model CF₃ interactions.
- Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .
Example : Docking predicted nanomolar affinity for a kinase, but experimental IC₅₀ was micromolar. Re-running simulations with solvation corrected the discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
